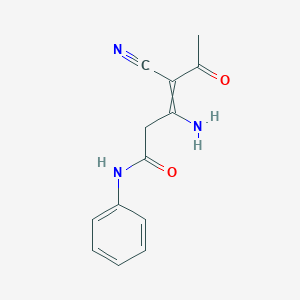
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂. It is characterized by the presence of an amino group, a cyano group, a keto group, and a phenyl group attached to a hex-3-enamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a cyano-substituted ketone and an amine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxylamine (NH₂OH) and hydrazine (N₂H₄) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of oximes or hydrazones.
Scientific Research Applications
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-cyano-5-oxo-N-phenylpent-3-enamide
- 3-amino-4-cyano-5-oxo-N-phenylhept-3-enamide
Uniqueness
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
93276-86-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)11(8-14)12(15)7-13(18)16-10-5-3-2-4-6-10/h2-6H,7,15H2,1H3,(H,16,18) |
InChI Key |
RMPKWCFHPRKUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(CC(=O)NC1=CC=CC=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
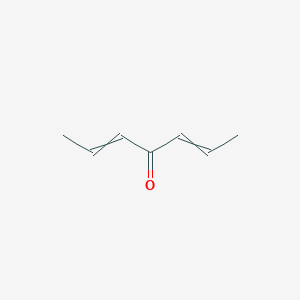
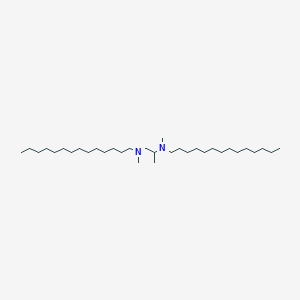
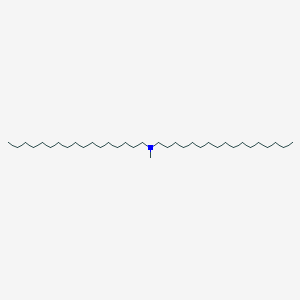
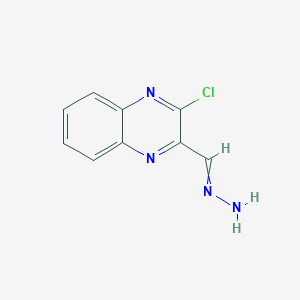
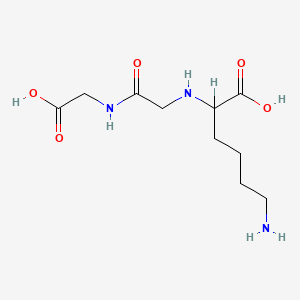
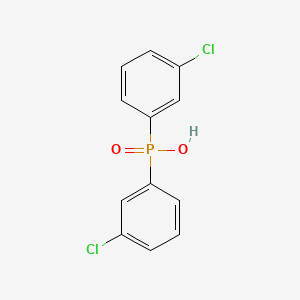
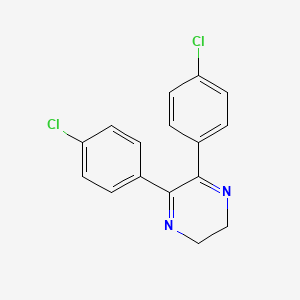


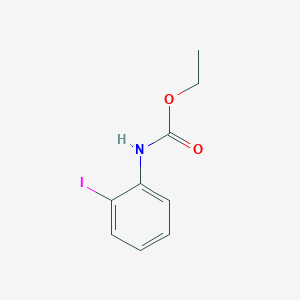
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
